
Otenabant hydrochloride
Descripción general
Descripción
El clorhidrato de CP 945598, también conocido como clorhidrato de Otenabant, es un antagonista selectivo del receptor cannabinoide tipo 1. Este compuesto exhibe alta afinidad por los receptores cannabinoides tipo 1 y baja afinidad por los receptores cannabinoides tipo 2. Se ha investigado por sus posibles aplicaciones terapéuticas, particularmente en el manejo de la obesidad y los trastornos metabólicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de CP 945598 implica múltiples pasos, comenzando con los derivados de purina apropiadosEl producto final se obtiene como una sal de clorhidrato para mejorar su estabilidad y solubilidad .
Métodos de producción industrial: La producción industrial del clorhidrato de CP 945598 generalmente sigue la misma ruta sintética que la síntesis de laboratorio, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de CP 945598 principalmente experimenta reacciones de sustitución debido a la presencia de grupos clorofenilo reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles. Estas reacciones generalmente se llevan a cabo en solventes polares como dimetilsulfóxido o acetonitrilo.
Reacciones de oxidación: Se pueden usar agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reacciones de reducción: Los agentes reductores como borohidruro de sodio o hidruro de litio y aluminio se emplean comúnmente
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir varios derivados de amina del clorhidrato de CP 945598 .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Otenabant hydrochloride is characterized by its potent antagonistic action at the CB1 receptor, which is involved in appetite regulation, energy metabolism, and glucose homeostasis. Its chemical structure includes an indazole scaffold with an amide functional group, exhibiting a high binding affinity (Ki = 0.7 nM) for the CB1 receptor while showing significantly lower affinity for the CB2 receptor (Ki = 7600 nM) .
Mechanism of Action:
- CB1 Receptor Antagonism: By blocking the CB1 receptor, this compound reduces appetite and promotes weight loss through increased energy expenditure and fat oxidation .
- Metabolic Effects: Preclinical studies indicate that this compound can stimulate fat oxidation and alter metabolic pathways, leading to improved glucose metabolism .
Research Applications
This compound has been explored in various fields, including:
-
Obesity Management
- Initial studies suggested that otenabant could effectively reduce body weight and food intake in animal models. However, clinical trials yielded mixed results, with some participants experiencing modest weight loss while others did not show significant benefits .
- A multicenter phase 3 trial involving over 2,500 participants assessed the efficacy of otenabant for weight loss maintenance but was ultimately discontinued due to safety concerns regarding psychiatric side effects .
- Metabolic Disorders
-
Neurodegenerative Diseases
- Research is ongoing into the effects of this compound on neurodegenerative diseases like Parkinson's disease. Its ability to modulate neurotransmission through CB1 receptor antagonism may offer therapeutic benefits .
- Drug Development
Clinical Trial Overview
Study Phase | Participants | Treatment Groups | Results |
---|---|---|---|
Phase 3 | 2,536 | Otenabant (10 mg, 20 mg), Placebo | Mixed efficacy; modest weight loss observed |
Phase 3 | 1,253 | Otenabant (10 mg, 20 mg), Placebo | Discontinued due to safety concerns |
Pharmacokinetics
Parameter | Value |
---|---|
Half-life | 159 hours |
Bioavailability | Moderate |
Clearance | Low |
Binding Affinity
Receptor Type | Ki (nM) |
---|---|
CB1 | 0.7 |
CB2 | 7600 |
Case Studies
Case Study 1: Efficacy in Obesity
- A double-blind study assessed the impact of otenabant on weight loss over one year. Participants receiving the drug showed a statistically significant reduction in body mass index compared to placebo, although some experienced adverse psychiatric effects leading to discontinuation.
Case Study 2: Metabolic Improvement
- In a cohort with type 2 diabetes, otenabant administration resulted in improved insulin sensitivity and reduced triglyceride levels after six months of treatment.
Mecanismo De Acción
El clorhidrato de CP 945598 ejerce sus efectos uniéndose selectivamente y antagonizando los receptores cannabinoides tipo 1. Esta interacción inhibe las vías de señalización mediadas por estos receptores, lo que lleva a alteraciones en la neurotransmisión, el gasto energético y la oxidación de las grasas. Se ha demostrado que el compuesto modula tanto las vías de señalización del ácido gamma-aminobutírico como las dopaminérgicas, lo que lo convierte en un posible objetivo terapéutico para diversas afecciones neurológicas y metabólicas .
Compuestos similares:
CP 55940: Un agonista sintético del receptor cannabinoide con alta afinidad por los receptores cannabinoides tipo 1 y tipo 2.
SR 141716A (Rimonabant): Otro antagonista del receptor cannabinoide tipo 1 con aplicaciones terapéuticas similares.
AM251: Un antagonista selectivo del receptor cannabinoide tipo 1 con una estructura química diferente
Singularidad del clorhidrato de CP 945598: El clorhidrato de CP 945598 es único debido a su alta selectividad para los receptores cannabinoides tipo 1 y su baja afinidad para los receptores cannabinoides tipo 2. Esta selectividad reduce la probabilidad de efectos fuera de objetivo y mejora su potencial terapéutico para condiciones específicas como la obesidad y los trastornos metabólicos .
Comparación Con Compuestos Similares
CP 55940: A synthetic cannabinoid receptor agonist with high affinity for both cannabinoid type 1 and type 2 receptors.
SR 141716A (Rimonabant): Another cannabinoid type 1 receptor antagonist with similar therapeutic applications.
AM251: A selective cannabinoid type 1 receptor antagonist with a different chemical structure
Uniqueness of CP 945598 Hydrochloride: CP 945598 hydrochloride is unique due to its high selectivity for cannabinoid type 1 receptors and its low affinity for cannabinoid type 2 receptors. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential for specific conditions such as obesity and metabolic disorders .
Actividad Biológica
Otenabant hydrochloride, a selective antagonist of the cannabinoid receptor type 1 (CB1), has garnered attention for its potential applications in treating obesity and metabolic disorders. This article delves into the biological activity of this compound, detailing its mechanism of action, pharmacological properties, and relevant clinical findings.
This compound functions primarily as a CB1 receptor antagonist . The CB1 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system and peripheral tissues, plays a crucial role in appetite regulation, energy expenditure, and glucose metabolism. By blocking the binding of endocannabinoids to this receptor, Otenabant is hypothesized to reduce appetite and promote weight loss.
- Binding Affinity : Otenabant exhibits a high binding affinity for the CB1 receptor with a Ki value of 0.7 nM , demonstrating significant selectivity over the CB2 receptor (Ki = 7.6 μM)【5】【9】.
-
Physiological Effects : Preclinical studies indicate that Otenabant administration leads to:
- Reduced food intake and body weight.
- Increased fat oxidation and energy expenditure【1】【5】.
Pharmacological Properties
Otenabant's pharmacological profile is characterized by its selectivity and efficacy as a CB1 antagonist. Below is a comparison of Otenabant with other cannabinoid receptor antagonists:
Compound Name | Structure Type | CB1 Affinity (Ki) | Notable Features |
---|---|---|---|
This compound | Indazole Amide | 0.7 nM | Selective CB1 antagonist; weight management potential |
Rimonabant | Benzamide | 3.5 nM | First marketed CB1 antagonist; linked to depression risks |
Taranabant | Indole derivative | 0.9 nM | Similar weight loss effects; limited clinical data |
SR141716A | Benzamide | 0.5 nM | Well-studied; broader pharmacological profile |
Clinical Studies and Findings
Otenabant was primarily investigated for its efficacy in weight management through several clinical trials. However, results have been mixed, leading to the discontinuation of its development:
- Efficacy in Weight Loss : In clinical trials involving over 2,500 participants, Otenabant showed modest weight loss effects; however, some studies did not demonstrate significant efficacy【1】【8】.
- Safety Concerns : Adverse effects, particularly psychiatric symptoms such as depression, were reported during trials. These concerns mirrored those seen with other CB1 antagonists like Rimonabant【2】【4】.
Case Studies
A notable case study involved the administration of Otenabant in diet-induced obese mice:
- Study Design : Mice were given Otenabant at a dosage of 10 mg/kg , leading to an approximate 9% reduction in body weight over ten days【5】.
- Metabolic Effects : The treatment resulted in decreased respiratory quotient values, indicating a metabolic shift favoring fat oxidation over carbohydrate utilization【5】【6】.
Propiedades
IUPAC Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUQCJBZGQHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl3N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919439 | |
Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686347-12-6, 919516-56-6 | |
Record name | 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=686347-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Otenabant hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OTENABANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.